molecular formula C21H16ClN3S B2369351 4-(4-chlorophenyl)-N-[(Z)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine CAS No. 36941-40-9

4-(4-chlorophenyl)-N-[(Z)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine

Cat. No. B2369351
CAS RN: 36941-40-9
M. Wt: 377.89
InChI Key: RQZFRMOIDYEMKM-OYKKKHCWSA-N
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Description

4-(4-chlorophenyl)-N-[(Z)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine, commonly referred to as 4-CNA, is an organic compound with a wide range of industrial, pharmaceutical, and scientific applications. 4-CNA is a highly versatile compound with a unique set of properties that make it ideal for a variety of purposes. It is an excellent starting material for organic syntheses, and its ability to interact with a variety of different compounds makes it an important research tool for scientists. In addition, 4-CNA has been used in the development of new drugs and pharmaceuticals, as well as in the production of various industrial chemicals.

Scientific Research Applications

Synthesis and Characterization

  • A novel compound related to 4-(4-chlorophenyl)-N-[(Z)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine, namely N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine, was synthesized and characterized using various techniques like FT-IR, NMR, LC-Mass, and UV-Visible spectra. Its molecular structure was determined by single crystal X-ray diffraction, and the electronic transitions within the molecule were studied using theoretical calculations (GayathriB. et al., 2019).

Antimicrobial Activities

  • Derivatives of the compound, specifically 2-amino-4-(4-chlorophenyl)-thiazole, demonstrated antimicrobial activities against various bacterial strains like Staphylococcus aureus and Bacillus subtilis, as well as antifungal activities against strains like Candida glabrata and Candida albicans. These findings suggest potential applications in combating microbial infections (Kubba & Rahim, 2018).

Applications in Material Science

  • The compound's derivative, specifically 2-amino-4-(4-chlorophenyl)-thiazole, was used to prepare gold nanoparticles stabilized with β-cyclodextrin. This novel system shows promise for drug transport, potentially enhancing the delivery of drugs in therapy due to its improved solubility and stability (Asela et al., 2017).

Antitumor and Antimonoamineoxidase Activities

  • Certain derivatives of 4-(4-chlorophenyl)-N-[(Z)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine have been shown to possess antitumor and anti-monoamine oxidase activities, suggesting potential use in cancer treatment and neurological disorder therapies (Markosyan et al., 2020).

Anti-Inflammatory and Analgesic Properties

  • Thiazole derivatives related to the compound have demonstrated anti-inflammatory and analgesic effects, indicating potential applications in the treatment of conditions associated with inflammation and pain (Kumar & Singh, 2020).

properties

IUPAC Name

4-(4-chlorophenyl)-N-[(Z)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3S/c1-14(17-7-6-15-4-2-3-5-18(15)12-17)24-25-21-23-20(13-26-21)16-8-10-19(22)11-9-16/h2-13H,1H3,(H,23,25)/b24-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZFRMOIDYEMKM-OYKKKHCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=NC(=CS1)C2=CC=C(C=C2)Cl)/C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-2-[(Z)-2-[1-(naphthalen-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole

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